Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside
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Overview
Description
Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is a carbohydrate derivative that has garnered significant interest in the fields of organic chemistry and biomedicine. This compound is characterized by the presence of an azido group at the 2-position and a benzoyl group at the 3-position of the glucopyranoside ring. Its unique structure makes it a valuable intermediate in the synthesis of various glycosylated molecules and a potential candidate for biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps, starting from readily available carbohydrate precursorsThe benzoyl group is then introduced at the 3-position using benzoyl chloride in the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation: The hydroxyl groups on the glucopyranoside ring can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) for azide introduction.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Major Products Formed
Reduction: Methyl 2-amino-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside.
Substitution: Various glycosylated derivatives depending on the nucleophile used.
Oxidation: Carbonyl-containing glucopyranoside derivatives.
Scientific Research Applications
Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex glycosylated molecules.
Biology: Employed in the study of glycan structures and functions.
Medicine: Investigated for its potential antitumor properties and as a building block for drug development.
Industry: Utilized in the production of glycosylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside involves its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and selective formation of triazole linkages, which are valuable in the synthesis of bioconjugates and drug molecules. The azido group serves as a reactive handle for conjugation with alkyne-containing molecules, facilitating the formation of stable triazole rings .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azido-2-deoxy-3-O-benzyl-6-O-benzoyl-alpha-D-glucopyranoside: Similar structure but with a benzyl group at the 3-position.
Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside: Contains additional benzyl groups at the 3 and 6 positions.
Uniqueness
Methyl 2-azido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. The presence of both azido and benzoyl groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C14H19N3O5 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-ol |
InChI |
InChI=1S/C14H19N3O5/c1-20-14-11(16-17-15)13(12(19)10(7-18)22-14)21-8-9-5-3-2-4-6-9/h2-6,10-14,18-19H,7-8H2,1H3/t10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
CQGBJEFAUYCHSG-KSTCHIGDSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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